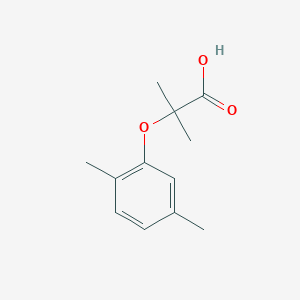![molecular formula C8H17NO B8642082 2-methoxy-N-[(2-methylcyclopropyl)methyl]ethanamine](/img/structure/B8642082.png)
2-methoxy-N-[(2-methylcyclopropyl)methyl]ethanamine
Overview
Description
2-methoxy-N-[(2-methylcyclopropyl)methyl]ethanamine is an organic compound with the molecular formula C8H17NO. It is a specialized chemical used in various scientific and industrial applications. This compound is characterized by its unique structure, which includes a methoxyethyl group and a methylcyclopropylmethyl group attached to an amine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-[(2-methylcyclopropyl)methyl]ethanamine involves several steps. One common method includes the reaction of 2-methoxyethanol with 2-methylcyclopropylmethylamine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields a higher purity product. The use of advanced purification techniques, such as distillation and crystallization, ensures that the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
2-methoxy-N-[(2-methylcyclopropyl)methyl]ethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: The methoxyethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce simpler amines. Substitution reactions can result in a variety of derivatives, depending on the substituent introduced .
Scientific Research Applications
2-methoxy-N-[(2-methylcyclopropyl)methyl]ethanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Researchers use this compound to study its effects on biological systems.
Industry: This compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-methoxy-N-[(2-methylcyclopropyl)methyl]ethanamine involves its interaction with specific molecular targets. The methoxyethyl group can participate in hydrogen bonding, while the methylcyclopropylmethyl group can interact with hydrophobic regions of target molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (2-Methoxyethyl)methylamine
- (2-Methylcyclopropyl)methylamine
- (2-Methoxyethyl)[(2-methylcyclopropyl)ethyl]amine
Uniqueness
2-methoxy-N-[(2-methylcyclopropyl)methyl]ethanamine is unique due to the presence of both a methoxyethyl group and a methylcyclopropylmethyl group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C8H17NO |
|---|---|
Molecular Weight |
143.23 g/mol |
IUPAC Name |
2-methoxy-N-[(2-methylcyclopropyl)methyl]ethanamine |
InChI |
InChI=1S/C8H17NO/c1-7-5-8(7)6-9-3-4-10-2/h7-9H,3-6H2,1-2H3 |
InChI Key |
FESYDSRFFJGJIW-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC1CNCCOC |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![1-[(3,4-Dichlorophenyl)methyl]imidazolidin-2-one](/img/structure/B8642064.png)

![5-Iodo-1-(4-methoxy-benzyl)-1H-pyrazolo[3,4-b]pyridin-4-ol](/img/structure/B8642074.png)



